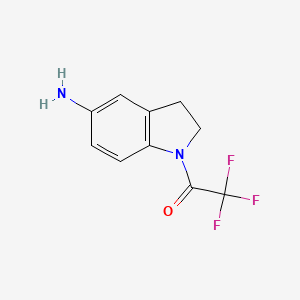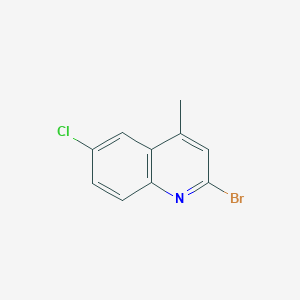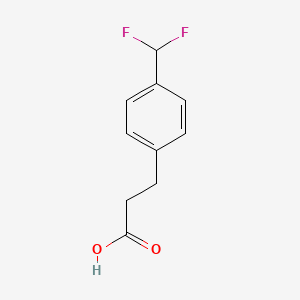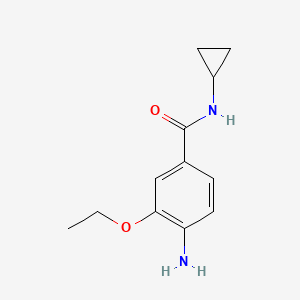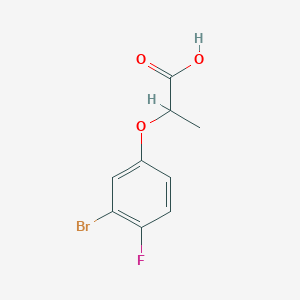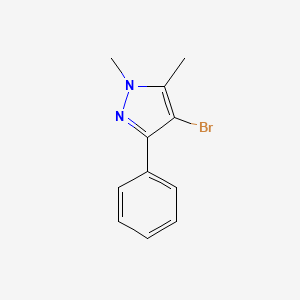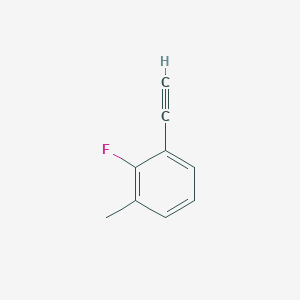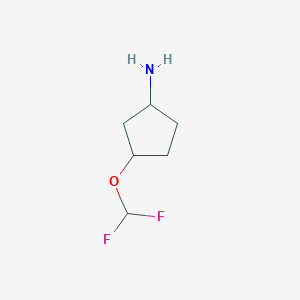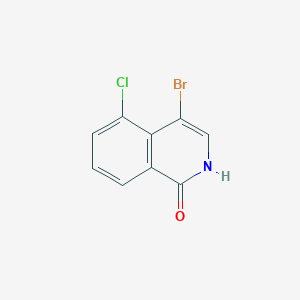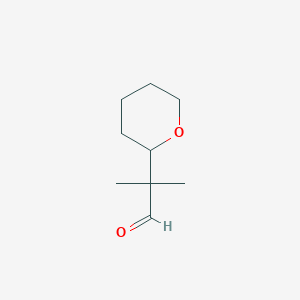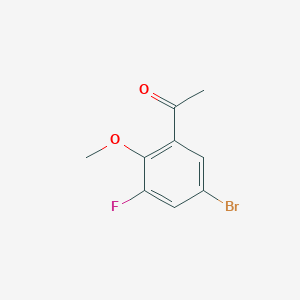
1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one
概要
説明
1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound belonging to the class of aryl ketones. It is characterized by the presence of a bromine, fluorine, and methoxy group attached to a phenyl ring, with an ethanone group at the para position.
科学的研究の応用
1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one has several scientific research applications:
作用機序
Target of Action
Similar compounds have been reported to inhibit protein tyrosine phosphatase (ptp) , which plays a crucial role in cell signaling pathways.
Mode of Action
If it indeed targets PTP like its analogs, it might bind to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways .
Biochemical Pathways
Inhibition of ptp can impact various cellular processes, including cell growth, differentiation, and the immune response .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption .
Result of Action
If it acts as a PTP inhibitor, it could potentially alter cell signaling pathways, leading to changes in cellular functions .
Safety and Hazards
While specific safety and hazard information for “1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone” is not available, compounds with similar structures may pose risks. For example, 2-Bromo-5-fluoro-2-methoxyacetophenone, a similar compound, has been classified as potentially harmful if inhaled, causes skin and eye irritation, and may cause respiratory irritation . It’s always recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .
将来の方向性
The compound’s potential for practical applications is highlighted by its role in the synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, a key precursor for the synthesis of Lusutrombopag . Its high catalytic activity and stereoselectivity towards acetophenone derivatives with halogen or methoxy substitution on the benzene ring indicate that it could be a valuable biocatalyst with potential practical applications .
生化学分析
Biochemical Properties
1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways and the overall biochemical environment within the cell .
Cellular Effects
The effects of 1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause liver toxicity and other adverse effects in animal models. It is essential to determine the optimal dosage to maximize its benefits while minimizing potential risks .
Metabolic Pathways
1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential effects on cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it may be transported into cells via specific transporters and distributed to various cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions
1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the bromination of 5-fluoro-2-methoxyacetophenone using bromine in the presence of a suitable solvent such as chloroform or acetic acid . The reaction conditions typically include maintaining the temperature at a controlled level to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the phenyl ring.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Bromination: Bromine in chloroform or acetic acid.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Bromination: this compound.
Nucleophilic Substitution: Substituted ethanones with various nucleophiles.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
類似化合物との比較
Similar Compounds
1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone: Similar structure with a different position of the methoxy group.
2-Bromo-5-fluoro-2-methoxyacetophenone: Similar structure with a different position of the bromine and fluorine groups.
1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone: Similar structure with a different position of the methoxy group.
Uniqueness
1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one is unique due to its specific arrangement of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and methoxy groups provides a distinct set of properties that can be leveraged in various applications .
特性
IUPAC Name |
1-(5-bromo-3-fluoro-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5(12)7-3-6(10)4-8(11)9(7)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJANSLQBMHDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


